molecular formula C8H4ClN3 B3366115 2-Chloroimidazo[1,2-a]pyridine-3-carbonitrile CAS No. 131773-48-3

2-Chloroimidazo[1,2-a]pyridine-3-carbonitrile

Cat. No. B3366115
CAS RN: 131773-48-3
M. Wt: 177.59 g/mol
InChI Key: RJVNGCCLBNOBSJ-UHFFFAOYSA-N
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Description

“2-Chloroimidazo[1,2-a]pyridine-3-carbonitrile” is a chemical compound with the CAS Number: 131773-48-3 . It has a molecular weight of 177.59 . The compound is solid in physical form and is stored at temperatures between 2-8°C in an inert atmosphere .


Synthesis Analysis

New chalcones containing a 2-chloroimidazo[1,2-a]pyridine fragment have been synthesized . The synthesis of chalcones containing simultaneously 2-chloroimidazo[1,2-a]pyridine and carbazole fragments was reported . The starting material was available pyridin-2-amine . Methyl ketones 5 and 7 were synthesized and used as methylene components in the Claisen–Schmidt condensation .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C8H4ClN3/c9-8-6(5-10)12-4-2-1-3-7(12)11-8/h1-4H . This code provides a specific string of characters that represent the 2D structure of the molecule.


Chemical Reactions Analysis

The compound has been utilized in the synthesis of new chalcones . The optical properties of these chalcones have been studied, and their Stokes shifts, forbidden band gap widths, molar absorption coefficients, and fluorescence quantum yields have been determined .


Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 177.59 . It is stored at temperatures between 2-8°C in an inert atmosphere . The optical and electrochemical properties of a compound can be changed via introduction of various functional groups into the 1-azaindolizine fragment .

Scientific Research Applications

Synthesis and Derivative Formation

Fluorescence and Phosphorescence Properties

  • This compound demonstrates interesting phosphorescent properties. Different positional isomers of 2-Chloroimidazo[1,2-a]pyridine-3-carbonitrile exhibit varying phosphorescent colors and can switch colors in response to acid-base vapor stimuli (Li & Yong, 2019).

Chemical Reactions

  • The reactivity of 2-Chloroimidazo[1,2-a]pyridine-3-carbonitrile is diverse. It participates in cyclization reactions, as seen in the conversion of pyridinium dihalomethylids to 2-aryl-3-haloimidazo[1,2-a]pyridines (Khlebnikov, Kostik, & Kostikov, 1991).

Applications in DNA Detection

  • Derivatives of 2-Chloroimidazo[1,2-a]pyridine-3-carbonitrile have potential as fluorescent probes for DNA detection. For instance, benzimidazo[1,2-a]quinolines derivatives synthesized from this compound have shown promise for this purpose (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).

Improved Synthesis Methods

  • There have been advancements in the synthesis of polychlorinated imidazo[1,2-a]pyridines using 2-Chloroimidazo[1,2-a]pyridine-3-carbonitrile. These methods offer more efficient routes to create analogs of chlorinated benzimidazoles (Gudmundsson, Drach, & Townsend, 1997).

Mercury Ion Detection

  • Certain imidazo[1,2-a]pyridine derivatives, including 2-Chloroimidazo[1,2-a]pyridine-3-carbonitrile, have been demonstrated to be efficient fluorescent probes for mercury ion detection in various solutions (Shao, Pang, Yan, Shi, & Cheng, 2011).

Coordination Polymers and Material Science

  • The compound is used in the creation of coordination polymers and in material science. For example, its derivatives have been incorporated into zero-dimensional and one-dimensional coordination polymers with potential applications in supramolecular chemistry (Yin, Li, Yan, & Yong, 2021).

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302-H312-H315-H319-H332-H335 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Future Directions

The interest in 1-azaindolizine derivatives is related to the fact that these compounds often emit in the blue region with a high quantum yield and are characterized by good electronic and transport properties and a fairly high triplet state energy . They are currently studied in regard to their use in optoelectronics . This makes them promising subjects for study as materials for organic electronics .

properties

IUPAC Name

2-chloroimidazo[1,2-a]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3/c9-8-6(5-10)12-4-2-1-3-7(12)11-8/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVNGCCLBNOBSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701250837
Record name 2-Chloroimidazo[1,2-a]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701250837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroimidazo[1,2-a]pyridine-3-carbonitrile

CAS RN

131773-48-3
Record name 2-Chloroimidazo[1,2-a]pyridine-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131773-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloroimidazo[1,2-a]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701250837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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